The synthesis of VinSpinIn involves several key steps. Initial methods include the use of microwave-enhanced techniques that facilitate rapid peptide synthesis while minimizing impurities. This approach allows for the efficient assembly of complex sequences, which is crucial given the compound's structural complexity. The synthesis often employs solid-phase peptide synthesis (SPPS) methodologies, which are adaptable for both manual and automated processes .
Key steps in the synthesis may involve:
VinSpinIn undergoes various chemical reactions that are critical for its function as a probe. Notably, it has been tested against multiple methyltransferases using Scintillation Proximity Assays (SPA). The IC50 values determined during these assays reveal its potency against specific targets:
These reactions highlight VinSpinIn's selectivity and efficacy in modulating protein interactions within cellular environments .
The mechanism of action for VinSpinIn primarily involves its interaction with methyltransferases that recognize methylated lysine residues on histones and other proteins. By binding to these enzymes, VinSpinIn inhibits their activity, thereby affecting downstream signaling pathways related to gene expression and cellular differentiation.
Data from assays indicate that VinSpinIn exhibits significant selectivity towards certain targets while displaying reduced potency against others. This selective inhibition is crucial for studying the functional roles of methylation in various biological contexts .
VinSpinIn possesses distinct physical properties that contribute to its functionality as a chemical probe:
Chemical properties include its ability to form stable complexes with target proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
VinSpinIn has several applications in scientific research:
Epigenetic regulation relies on dynamic interactions between three protein classes: writers (e.g., methyltransferases), erasers (e.g., demethylases), and readers that interpret post-translational modifications (PTMs) like histone lysine methylation. Reader proteins recognize PTMs through specialized domains (e.g., Tudor, PHD, bromodomains), translating them into transcriptional activation or repression. Methyl-lysine readers, including the SPIN family, bind methylated histones (e.g., H3K4me3) and recruit effector complexes to modulate chromatin architecture and gene expression. Dysregulation of these interactions is implicated in cancer and developmental disorders [3] [10].
SPIN1 (Spindlin-1) is a tandem Tudor domain-containing reader protein with three Tudor-like domains. Domains I and II form a bivalent binding pocket that selectively recognizes asymmetrically dimethylated histone H3 arginine 8 (H3R8me2a) and trimethylated histone H3 lysine 4 (H3K4me3). This interaction stabilizes transcriptional coactivator complexes and promotes chromatin relaxation. SPIN1 also binds non-histone targets (e.g., spindle-associated proteins), linking epigenetic regulation to mitotic fidelity [3] [8].
SPIN1 is overexpressed in ovarian, liver, breast, and lung cancers. It drives tumorigenesis through:
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